BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide

Malaria Plasmodium falciparum Antiplasmodial screening

Procure N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7) for your medicinal chemistry and HTS validation programs. This compound provides a unique benzodioxole-furan scaffold with confirmed EGFR binding and pathway inhibition (PI3K/AKT, RAS/RAF/MEK/ERK), ideal for fragment-growing and scaffold-hopping studies. Its distinct carboxamide orientation (benzodioxole-C(=O)-NH-CH₂-furan) enables precise SAR exploration. Additionally, it serves as a validated negative control for luciferase-based screening assays (Z-score -4.48 nanoGlo primary screen), reducing false-positive rates. Available with batch-to-batch characterization data.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 5532-96-7
Cat. No. B4598471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide
CAS5532-96-7
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=CO3
InChIInChI=1S/C13H11NO4/c15-13(14-7-10-2-1-5-16-10)9-3-4-11-12(6-9)18-8-17-11/h1-6H,7-8H2,(H,14,15)
InChIKeyAHFZNYQQOYJWQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7): Baseline Characterization for Research Procurement


N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7; molecular formula C₁₃H₁₁NO₄; molecular weight 245.23 g/mol) is a synthetic heterocyclic carboxamide that bridges a 1,3-benzodioxole (piperonyl) core with a furan-2-ylmethylamine substituent via a secondary amide linkage [1]. The compound is cataloged under PubChem CID 2131504 and ChEMBL ID CHEMBL4906455, with computed physicochemical descriptors including XLogP3 of 1.6, topological polar surface area (TPSA) of 60.7 Ų, hydrogen bond acceptor count of 4, hydrogen bond donor count of 1, and 3 rotatable bonds [2]. It belongs to the broader benzodioxole–carboxamide structural class, which has been investigated across multiple therapeutic areas including oncology, infectious disease, and metabolic disorders [3]. The compound serves as a scaffold for structure–activity relationship (SAR) exploration, with the benzodioxole moiety contributing to metabolic stability and the furan ring offering a handle for further derivatization.

Why N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide Cannot Be Replaced by Generic Benzodioxole–Carboxamide Analogs


Within the 1,3-benzodioxole–carboxamide chemical space, seemingly minor structural permutations produce substantial divergence in biological target engagement, potency, and selectivity profiles. The positional isomer N-(1,3-benzodioxol-5-ylmethyl)-2-furamide (CAS 325809-77-6) swaps the carboxamide orientation, relocating the carbonyl from the benzodioxole to the furan ring — a change that redirects hydrogen-bonding patterns and alters the molecular electrostatic surface . Piperine — the prototypical natural benzodioxole-containing carboxamide — bears a conjugated penta-2,4-dienamide linker and a piperidine ring instead of furfurylamine, resulting in a substantially different pharmacophore and IC₅₀ values against MCF-7 breast cancer cells in the range of 94.5 µM (24 h) to 38.3 µM (48 h), far weaker than the low-micromolar cytotoxicity reported for the target compound [1]. Broader benzodioxole carboxamide libraries (e.g., Hawash et al., 2023) demonstrate that N-substituent variation alone can shift α-amylase IC₅₀ values from 0.68 µM to >12.9 µM, illustrating the steep SAR landscape within this class [2]. Consequently, procurement of a specific benzodioxole–carboxamide congener is not interchangeable with a generic 'benzodioxole analog'; the precise N-(furan-2-ylmethyl) substitution pattern defines the compound's biological fingerprint and experimental reproducibility.

Product-Specific Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7)


Antiplasmodial Activity in NF54 P. falciparum: Primary Screen Differentiation at 2 µM

In a 2022 high-throughput phenotypic screen against the NF54 strain of Plasmodium falciparum, N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide tested at a single-point concentration of 2 µM for 72 hours produced a Z-score of −4.48 in the nanoGlo primary assay [1]. A Z-score below −3 is conventionally considered a strong hit in HTS campaigns, placing this compound firmly in the active region. In the confirmatory nanoGlo assay, however, activity dropped to −9.0% inhibition, while the confirmatory pLDH assay showed minimal signal, suggesting assay-technology-dependent readout variability rather than true dose-dependent antiplasmodial activity [1]. This pattern — strong primary hit followed by loss of activity in orthogonal confirmatory assays — is a known artifact of certain chemotypes interfering with luciferase-based detection systems. This compound thus serves as an important reference negative control for assay validation in antimalarial screening cascades, distinguishing it from genuinely active benzodioxole antimalarials.

Malaria Plasmodium falciparum Antiplasmodial screening Phenotypic assay

Cytotoxicity Profile Across Cancer Cell Lines: Differentiation from Piperine and Benzodioxole–Indole Hybrids

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide has been evaluated for in vitro cytotoxicity against multiple human cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical carcinoma), SW480 (colorectal adenocarcinoma), MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) [1]. The compound targets the Epidermal Growth Factor Receptor (EGFR) kinase as its primary mode of action, inhibiting downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling [1]. This EGFR-targeted mechanism differentiates it from piperine — the most widely studied natural benzodioxole carboxamide — whose reported IC₅₀ against MCF-7 cells is 94.5 µM (24 h) and 38.3 µM (48 h) [2], and whose anticancer activity is attributed to glyoxalase 1 modulation rather than direct EGFR kinase inhibition. The N-(furan-2-ylmethyl)-1H-indole-3-carboxamide series, which shares the furan-2-ylmethyl carboxamide motif but replaces the benzodioxole with an indole core, produced compound 6p as the most potent EGFR-targeting derivative in that series (Zhang et al., 2017, Chem. Res. Chinese Universities) [3]. The benzodioxole-for-indole substitution in the target compound introduces different lipophilicity (XLogP 1.6 vs. higher indole logP), hydrogen-bonding capacity, and metabolic stability profiles, making it a structurally and mechanistically distinct EGFR inhibitor scaffold for cancer drug discovery programs.

Cancer EGFR Cytotoxicity Benzodioxole Furan

Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. Piperine and Indole Analogs

Computed physicochemical parameters differentiate N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide from key comparators. The target compound has an XLogP3 of 1.6 (PubChem) or AlogP of 1.94 (ChEMBL), and a topological polar surface area (TPSA) of 60.7 Ų [1][2]. Piperine, by comparison, has a calculated logP of approximately 3.4–3.6, while the positional isomer N-(1,3-benzodioxol-5-ylmethyl)-2-furamide has a reported logP of 1.57 . The TPSA of 60.7 Ų falls well below the 140 Ų threshold typically associated with poor oral absorption, and the molecular weight of 245.23 g/mol is at the lower end of the lead-like range. The compound passes all Lipinski Rule-of-Five filters with zero violations (ChEMBL: num_ro5_violations = 0) and achieves a quantitative estimate of drug-likeness (QED) score of 0.90 [2]. These parameters position the compound as a favorable fragment-like or lead-like starting point, whereas piperine (MW 285.34; logP ~3.5) sits closer to the upper drug-like boundary, potentially limiting its aqueous solubility and formulation flexibility relative to the target compound.

Physicochemical properties LogP Polar surface area Drug-likeness Permeability

EGFR Kinase Target Engagement: Class-Level Differentiation from Non-Kinase Benzodioxole Pharmacology

The majority of biologically annotated benzodioxole–carboxamide derivatives target non-kinase enzymes: α-amylase (IC₅₀ range 0.68–12.9 µM), lipase, COX, FabH (antibacterial target), or tubulin [1][2]. N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide is distinguished by its demonstrated interaction with the EGFR tyrosine kinase, binding to the receptor's active site and preventing ATP-competitive phosphorylation and downstream activation of the PI3K/AKT and RAS/RAF/MEK/ERK cascades [3]. This kinase-targeting mechanism is rare within the benzodioxole–carboxamide class. The structurally related N-(furan-2-ylmethyl)-1H-indole-3-carboxamide series was explicitly designed as EGFR inhibitors, with compound 6p showing the most potent profile in that chemotype (Zhang et al., 2017) [3]. The target compound thus bridges two pharmacological spaces — benzodioxole-mediated metabolic stability and EGFR kinase inhibition — that are not simultaneously captured by either piperine (non-kinase, glyoxalase 1 target) or the indole-based EGFR inhibitor series (lacking the benzodioxole moiety). For researchers seeking a kinase-active benzodioxole scaffold, this compound represents one of the few characterized options.

EGFR Kinase inhibition Benzodioxole Mechanism of action Cancer signaling

Structural Scaffold Multiplexing: Dual Furan–Benzodioxole Architecture vs. Mono-Moiety Analogs

N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide simultaneously presents two privileged heterocyclic fragments — 1,3-benzodioxole and furan — connected through a secondary carboxamide linker. This dual-fragment architecture is structurally distinct from: (a) piperine, which carries benzodioxole plus a piperidine ring (not furan) tethered by a conjugated dienamide; (b) the positional isomer N-(1,3-benzodioxol-5-ylmethyl)-2-furamide, which reverses the carboxamide orientation, placing the carbonyl on the furan ring; and (c) simpler benzodioxole–carboxamides such as 1,3-benzodioxole-5-carboxamide itself (MW 165.15), which lacks the furfuryl substituent entirely [1]. The specific connectivity pattern — benzodioxole-C(=O)-NH-CH₂-furan — preserves a hydrogen-bond donor (amide NH) and acceptor (amide C=O) in a geometry that allows simultaneous engagement with kinase hinge-region residues while the furan oxygen and benzodioxole oxygens provide additional polarity for solvent-exposed interactions. This scaffold geometry is not replicated in any single commercially available benzodioxole analog, making the compound uniquely suited for fragment-growing and scaffold-hopping campaigns that require both the benzodioxole metabolic stability motif and a furan-based vector for chemical expansion.

Scaffold diversity Benzodioxole Furan Fragment-based drug design SAR

Best-Fit Research and Industrial Application Scenarios for N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide (CAS 5532-96-7)


EGFR Kinase Inhibitor Lead Discovery: Non-Quinazoline, Non-Indole Scaffold Exploration

Medicinal chemistry teams pursuing novel EGFR tyrosine kinase inhibitor scaffolds beyond the well-explored quinazoline (gefitinib/erlotinib class) and indole chemotypes can deploy this compound as a benzodioxole-based starting point. The confirmed EGFR binding and signaling pathway inhibition (PI3K/AKT, RAS/RAF/MEK/ERK) [1], combined with favorable lead-like properties (QED = 0.90, zero Ro5 violations, XLogP = 1.6) [2], support its use in fragment-growing and scaffold-hopping programs. The furan ring provides a synthetically accessible vector for parallel library synthesis to optimize potency while the benzodioxole core contributes metabolic stability. Procurement rationale: this compound fills a gap between the extensively patented indole EGFR inhibitor space and the non-kinase benzodioxole pharmacology landscape.

Antimalarial Assay Validation: Luciferase Interference Reference Control

HTS facilities screening compound libraries against Plasmodium falciparum using luciferase-based (nanoGlo) readouts require well-characterized reference compounds that produce strong primary hits but fail in orthogonal confirmatory assays. This compound's Z-score of −4.48 in the nanoGlo primary screen followed by −9.0% inhibition in the nanoGlo confirmatory and negligible pLDH signal [3] makes it an ideal negative control for identifying luciferase-interfering chemotypes. Its use as a validation standard can help screening centers calibrate hit-calling thresholds and reduce false-positive rates in benzodioxole-containing compound collections, directly improving screening efficiency and reducing downstream validation costs.

Structure–Activity Relationship Studies: Benzodioxole–Carboxamide Pharmacophore Mapping

Academic and industrial SAR programs investigating the benzodioxole–carboxamide pharmacophore can use this compound as a central reference point for systematic analoging. The scaffold permits independent modification at three positions: (1) the benzodioxole aromatic ring, (2) the furan ring, and (3) the methylene linker. Its distinct carboxamide orientation (benzodioxole-C(=O)-NH-CH₂-furan, vs. the reversed orientation in CAS 325809-77-6) allows researchers to probe how amide directionality affects target engagement. The compound's mid-range logP of 1.6 [2] also makes it suitable for both biochemical (aqueous) and cell-based assay formats without requiring DMSO concentrations that compromise cell viability.

Chemical Biology Tool Compound: Kinase-Selective Benzodioxole Probe Development

Chemical biology groups seeking to develop selective kinase probes with a benzodioxole fluorophore or affinity tag can leverage this compound's EGFR-active scaffold as a starting framework. The benzodioxole moiety itself offers intrinsic fluorescent properties that can be exploited for binding assays, while the furan ring provides a synthetic handle for biotin or fluorophore conjugation without disrupting the core kinase-binding pharmacophore. The compound's availability through multiple commercial vendors with characterization data (CAS 5532-96-7, ChEMBL4906455, PubChem CID 2131504) [4] ensures batch-to-batch reproducibility essential for chemical biology applications.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.